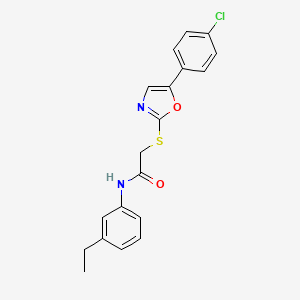

2-((4-Methylphenyl)sulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

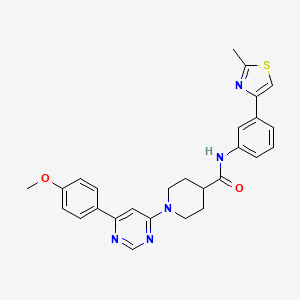

2-((4-Methylphenyl)sulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPN is a nitrile derivative that belongs to the class of Michael acceptors, which are compounds that can undergo nucleophilic addition reactions with various nucleophiles, including thiols, amines, and carboxylic acids.

Applications De Recherche Scientifique

Homologation and Synthesis of Precursors

Compounds with nitrophenyl and methylphenylsulfonyl groups have been used in the synthesis of tryptophan precursors and indole derivatives, highlighting their role in the homologation of side chains leading to the production of significant biochemical precursors (Tanaka, Yasuo, & Torii, 1989).

Four-component Synthesis

Efficient synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from components including N-sulfonylimines showcases the utility of these compounds in creating complex molecules without the need for catalysts or additives (Jin et al., 2011).

Multi-coupling Reactions

Sulfonyl compounds participate in multi-coupling reactions with electrophiles and nucleophiles, leading to highly functionalized sulfones. These reactions demonstrate the versatility of sulfonyl compounds as synthetic intermediates (Auvray, Knochel, & Normant, 1985).

Electrochemical Reduction Studies

The electrochemical reduction of compounds with strongly electron-withdrawing substituents like nitro and cyano groups attached to a sulfonyl moiety offers insights into their behavior under reduction conditions, leading to the formation of various products through unexpected pathways (Pilard et al., 2001).

Potential Pesticidal Activity

Derivatives of phenyl sulfones with tribromomethyl and nitro groups have been synthesized for their potential pesticidal activity, highlighting the role of these compounds in the development of new herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

Propriétés

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-12-2-8-15(9-3-12)23(21,22)16(11-17)10-13-4-6-14(7-5-13)18(19)20/h2-10H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRFBWVUYRBHQA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2964227.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2964233.png)

![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)

![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)

![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)

![5-ethyl-3-oxo-N-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964245.png)